N-[3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl]thiophene-2-carboxamide
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Description
N-[3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl]thiophene-2-carboxamide is a useful research compound. Its molecular formula is C21H17N3O3S and its molecular weight is 391.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 391.09906259 g/mol and the complexity rating of the compound is 632. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound belongs to a class of molecules known as indole derivatives . Indole derivatives have been found to bind with high affinity to multiple receptors, which makes them useful in developing new therapeutic agents . .
Mode of Action
Based on the properties of similar indole derivatives, it can be inferred that the compound likely interacts with its targets by binding to them, thereby modulating their activity . The exact nature of these interactions and the resulting changes in cellular processes are subjects of ongoing research.
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect a wide range of biochemical pathways, although the specific pathways and their downstream effects are yet to be elucidated.
Result of Action
Given the wide range of biological activities associated with indole derivatives, it can be inferred that the compound likely has diverse effects at the molecular and cellular levels .
Biochemical Analysis
Biochemical Properties
N-[3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl]thiophene-2-carboxamide plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been shown to interact with cyclooxygenase enzymes, particularly cyclooxygenase-2 (COX-2), which are involved in the inflammatory response . The interaction with COX-2 is characterized by the binding of the compound to the enzyme’s active site, thereby inhibiting its activity and reducing the production of pro-inflammatory prostaglandins. This inhibition is crucial for its potential use as an anti-inflammatory agent.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, particularly those involved in inflammation and apoptosis. The compound has been observed to downregulate the expression of pro-inflammatory cytokines and upregulate anti-inflammatory cytokines, thereby exerting an anti-inflammatory effect . Additionally, it affects cellular metabolism by inhibiting the activity of enzymes involved in the arachidonic acid pathway, leading to decreased production of inflammatory mediators.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. The primary mechanism involves the inhibition of COX-2 enzyme activity by binding to its active site . This binding prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation. Additionally, the compound may interact with other biomolecules, such as nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of inflammatory responses. By inhibiting NF-κB activation, the compound further reduces the expression of pro-inflammatory genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that the anti-inflammatory effects of the compound are sustained over time, with no significant loss of efficacy. Prolonged exposure to the compound may lead to adaptive cellular responses, such as upregulation of compensatory pathways that counteract its inhibitory effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low to moderate doses, the compound effectively reduces inflammation without causing significant adverse effects . At high doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These toxic effects are likely due to the accumulation of the compound in the liver and kidneys, leading to cellular damage. Therefore, careful dosage optimization is necessary to balance therapeutic efficacy and safety.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, which facilitate its biotransformation into various metabolites . These metabolites may retain some biological activity and contribute to the overall pharmacological effects of the compound. Additionally, the compound may influence metabolic flux by altering the levels of key metabolites involved in the inflammatory response.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is efficiently taken up by cells through passive diffusion and active transport mechanisms. Once inside the cells, it is distributed to various cellular compartments, including the cytoplasm and nucleus. The compound’s distribution is influenced by its lipophilicity, which facilitates its accumulation in lipid-rich tissues such as the liver and adipose tissue.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with cytosolic enzymes and signaling molecules . Additionally, it may translocate to the nucleus, where it can modulate gene expression by interacting with transcription factors and other nuclear proteins. The localization of the compound is influenced by specific targeting signals and post-translational modifications that direct it to particular cellular compartments.
Properties
IUPAC Name |
N-[3-(4-methoxyphenyl)-2-methyl-4-oxoquinazolin-6-yl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O3S/c1-13-22-18-10-5-14(23-20(25)19-4-3-11-28-19)12-17(18)21(26)24(13)15-6-8-16(27-2)9-7-15/h3-12H,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKGPTIQFFPWPRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)NC(=O)C3=CC=CS3)C(=O)N1C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.